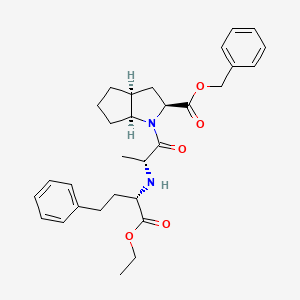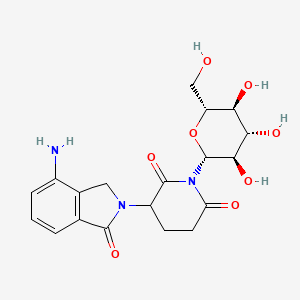
Lenalidomide N(imido)-Glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide N(imido)-Glucoside is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the N(imido)-Glucoside moiety aims to enhance its pharmacological properties and potentially reduce side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide N(imido)-Glucoside typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then reduced to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and bases such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) at temperatures around 55°C .
Industrial Production Methods: Industrial production of this compound involves scalable and green processes. These methods focus on efficient reduction of the nitro group without the use of platinum group metals, ensuring a more environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide N(imido)-Glucoside undergoes various chemical reactions, including:
Reduction: Typically involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in the precursor forms the amine derivative, which is a key intermediate in the synthesis of this compound .
Applications De Recherche Scientifique
Lenalidomide N(imido)-Glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of glucoside modification on the pharmacological properties of lenalidomide.
Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.
Medicine: Explored for its therapeutic potential in treating hematological malignancies and other diseases.
Industry: Utilized in the development of new drug formulations and delivery systems
Mécanisme D'action
Lenalidomide N(imido)-Glucoside exerts its effects through multiple mechanisms:
Molecular Targets: Binds to the cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex.
Pathways Involved: Modulates the ubiquitination and subsequent proteasomal degradation of specific substrates, such as IKZF1 and IKZF3, leading to the death of multiple myeloma cells
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma.
Lenalidomide: The base compound, widely used in clinical settings for its immunomodulatory and anti-cancer properties.
Uniqueness: Lenalidomide N(imido)-Glucoside is unique due to the addition of the glucoside moiety, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compounds .
Propriétés
Formule moléculaire |
C19H23N3O8 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H23N3O8/c20-10-3-1-2-8-9(10)6-21(17(8)28)11-4-5-13(24)22(18(11)29)19-16(27)15(26)14(25)12(7-23)30-19/h1-3,11-12,14-16,19,23,25-27H,4-7,20H2/t11?,12-,14-,15+,16-,19-/m1/s1 |
Clé InChI |
XFTPOISUOIGQAU-HUZNVNABSA-N |
SMILES isomérique |
C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)C4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


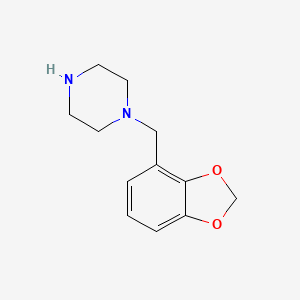

![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
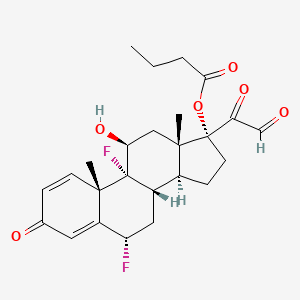

![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
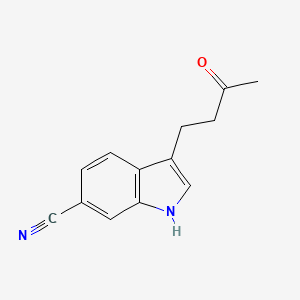
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
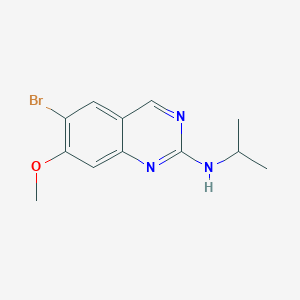
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)
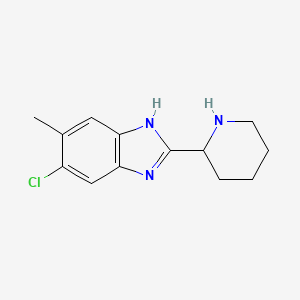
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
